N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative featuring a benzodioxolylmethyl substituent, a pentyl chain at position 3, a sulfanylidene (thione) group at position 2, and a carboxamide moiety at position 5. The quinazoline core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity.
Properties
CAS No. |
421590-57-0 |
|---|---|
Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)30)20(26)23-12-14-5-8-18-19(10-14)29-13-28-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,30) |
InChI Key |
SOCIRVRWXHKJPG-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the sulfanylidene group. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Benzodioxole Moiety: This step often involves the use of benzodioxole-containing reagents, such as 1,3-benzodioxole-5-carboxaldehyde, in a condensation reaction.
Addition of the Sulfanylidene Group: The sulfanylidene group can be introduced using thiol-containing reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance binding affinity through additional interactions, while the sulfanylidene group can participate in redox reactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and physicochemical properties are compared below with key analogs, emphasizing substituent effects on molecular properties. Data are derived from computational analyses and literature where available.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Modifications: The target compound retains a planar quinazoline core, favoring interactions with flat enzymatic binding pockets.
Hydrogen-Bonding: Both the target and the dioxo analog (Entry 2) share similar hydrogen-bond acceptor counts (5), though the sulfanylidene group in the target may offer weaker hydrogen-bonding capacity compared to the dioxo groups in Entry 2.
Rotational Flexibility: The target compound’s pentyl chain introduces additional rotatable bonds (7 vs.
Biological Implications :
- The benzodioxol group in both the target and Entry 2 may improve metabolic stability by resisting oxidative degradation. The 3-chlorophenyl group in Entry 2 could enhance π-π stacking in hydrophobic pockets, whereas the target’s pentyl chain may prioritize lipid bilayer interactions.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications based on existing literature.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.51 g/mol |
| LogP | 4.298 |
| Polar Surface Area | 69.097 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the benzodioxole moiety, which has been associated with various pharmacological effects. The compound's mechanism of action may involve modulation of nitric oxide (NO) synthesis pathways, as suggested by studies on related compounds that inhibit nitric oxide synthase (iNOS) selectively .
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, an analogue of this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM . This suggests that this compound could possess similar anti-cancer properties.
Inhibition of Nitric Oxide Formation
Analogous compounds have shown potent inhibition of NO formation in human cell assays, indicating that this compound may also inhibit iNOS selectively. Such inhibition is crucial in conditions where excessive NO production contributes to pathologies such as inflammation and cancer .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Cytotoxicity Against Cancer Cells :
- Nitric Oxide Synthase Inhibition :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
